1',3'-dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole
CAS No.:
Cat. No.: VC14674442
Molecular Formula: C14H13N5O2
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N5O2 |
|---|---|
| Molecular Weight | 283.29 g/mol |
| IUPAC Name | 1,3-dimethyl-4-[1-(4-nitrophenyl)pyrazol-3-yl]pyrazole |
| Standard InChI | InChI=1S/C14H13N5O2/c1-10-13(9-17(2)15-10)14-7-8-18(16-14)11-3-5-12(6-4-11)19(20)21/h3-9H,1-2H3 |
| Standard InChI Key | ATEZEXBAZFSJNV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Introduction
The compound 1',3'-dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole is a complex organic molecule featuring a bipyrazole core with a nitrophenyl substituent. Despite its potential interest in various chemical and biological applications, detailed information on this specific compound is limited in the available literature. This article aims to provide an overview of bipyrazoles and related compounds, highlighting their synthesis, properties, and potential applications, while also discussing the broader context of nitrophenyl-substituted heterocycles.
Potential Applications
Bipyrazoles and related compounds have been explored for various applications, including:
-
Pharmaceuticals: Heterocyclic compounds like bipyrazoles are often screened for biological activity, including anticancer and anti-inflammatory properties .
-
Optoelectronics: The electronic properties of bipyrazoles make them candidates for use in optoelectronic devices.
-
Catalysis: Some bipyrazoles have been investigated as ligands in catalytic reactions.
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR are crucial for characterizing bipyrazoles. For 1',3'-dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole, one would expect NMR signals indicative of the methyl groups and the nitrophenyl substituent, along with characteristic IR bands for the nitro group and the bipyrazole core.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume